

# 2,2-Difluoropropylamine hydrochloride chemical structure and analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,2-Difluoropropylamine hydrochloride

**Cat. No.:** B3415848

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An In-depth Technical Guide to the Chemical Structure and Analysis of **2,2-Difluoropropylamine Hydrochloride**

## Authored by a Senior Application Scientist Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.<sup>[1]</sup> The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.<sup>[1]</sup> **2,2-Difluoropropylamine hydrochloride** is one such strategic building block, offering a gem-difluorinated propyl scaffold with a primary amine for further synthetic elaboration. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate for pharmaceutical and agrochemical research.<sup>[2][3]</sup>

This guide provides a comprehensive technical overview of **2,2-Difluoropropylamine hydrochloride**, moving beyond simple data reporting to offer insights into its structural characterization and analytical validation. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity required for rigorous research and development programs.

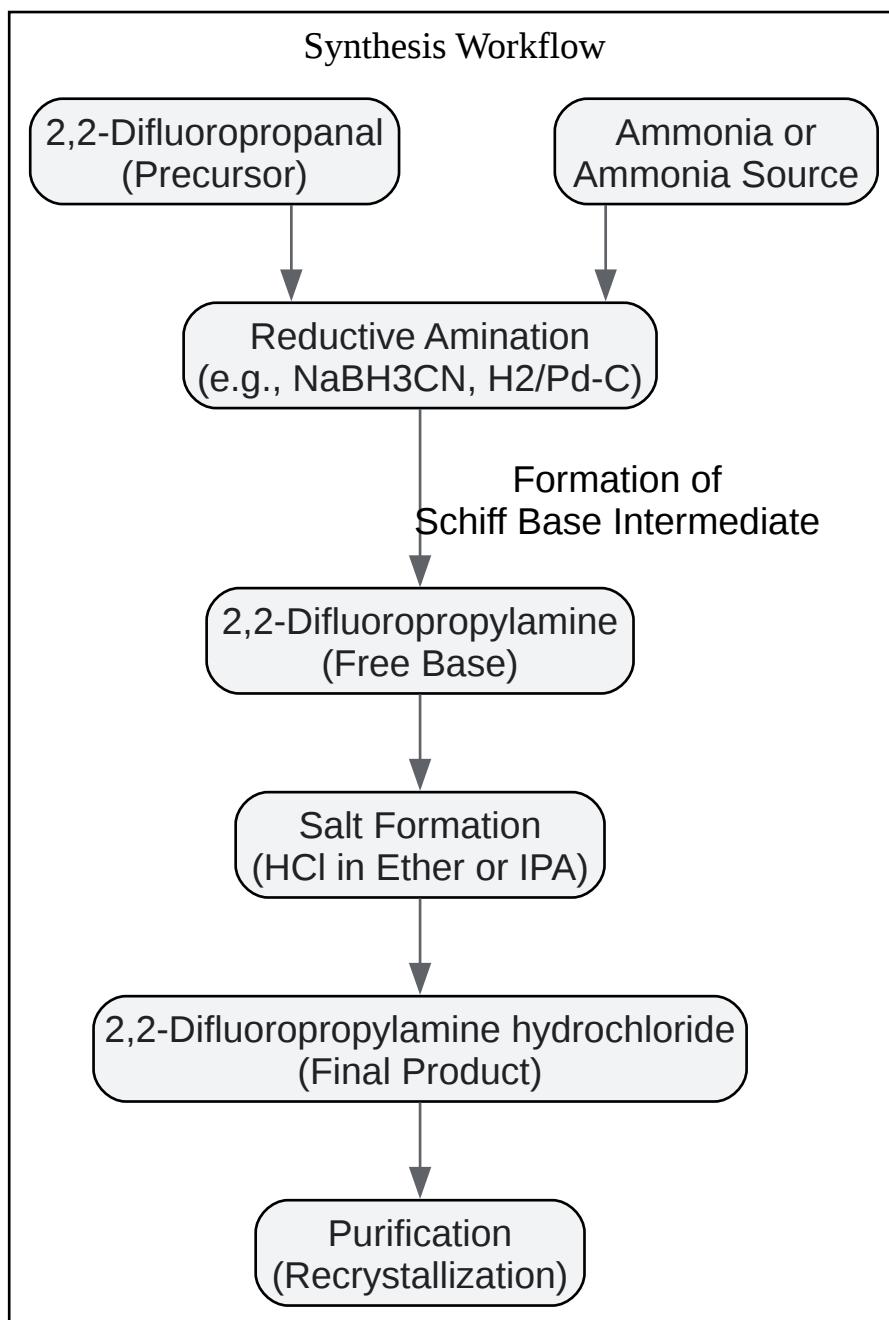
## Core Molecular Identity and Physicochemical Profile

**2,2-Difluoropropylamine hydrochloride** is the salt formed between the organic base 2,2-difluoropropan-1-amine and hydrochloric acid.<sup>[4]</sup> The gem-difluoro group at the C2 position is the key structural feature, sterically shielding the adjacent carbon and influencing the basicity of the primary amine.

Identifier	Value	Source
IUPAC Name	2,2-difluoropropan-1-amine;hydrochloride	PubChem <sup>[4]</sup>
CAS Number	868241-48-9	Alachem Co., Ltd. <sup>[5]</sup>
Molecular Formula	C <sub>3</sub> H <sub>8</sub> ClF <sub>2</sub> N	PubChem <sup>[4]</sup>
Molecular Weight	131.55 g/mol	PubChem <sup>[4]</sup>
Monoisotopic Mass	131.0313333 Da	PubChem <sup>[4]</sup>
SMILES	CC(CN)(F)F.Cl	CymitQuimica <sup>[3]</sup>
Physical Form	White to off-white crystalline powder	CymitQuimica <sup>[3]</sup> , ChemicalBook <sup>[6]</sup>
Melting Point	235-239 °C	ChemicalBook <sup>[6]</sup>
Solubility	Soluble in water	Nanjing Finechem <sup>[7]</sup>

## Synthetic Strategy: A Generalized Approach

While multiple proprietary routes exist for the synthesis of **2,2-Difluoropropylamine hydrochloride**, a common and logical approach involves the reductive amination of a suitable difluorinated carbonyl precursor. This method is robust and allows for the introduction of the amine functionality in a controlled manner. The final step involves salt formation to yield the stable hydrochloride product.



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Caption: Generalized synthetic workflow for **2,2-Difluoropropylamine hydrochloride**.

The choice of reducing agent is critical; sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) is often preferred for its selectivity in reducing the intermediate imine in the presence of the starting aldehyde. The final salt formation is typically achieved by treating a solution of the free base in

a solvent like isopropanol (IPA) or diethyl ether with a solution of hydrogen chloride.[\[2\]](#)

Recrystallization from a suitable solvent system affords the purified, crystalline product.

## Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity, a requirement for its use in regulated industries.[\[8\]](#) The following protocols represent a robust system for the complete characterization of **2,2-Difluoropropylamine hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides unparalleled insight into the molecular skeleton. For a fluorinated compound, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR are all indispensable.

Rationale for Experimental Choices:

- <sup>1</sup>H NMR: Confirms the presence and connectivity of protonated carbons (methyl and methylene groups).
- <sup>19</sup>F NMR: Directly observes the fluorine atoms, providing a highly sensitive probe of the local chemical environment.[\[9\]](#)[\[10\]](#) The absence of background signals in <sup>19</sup>F NMR makes it an excellent tool for purity analysis in fluorinated compounds.[\[11\]](#)
- <sup>13</sup>C NMR: Determines the carbon framework of the molecule.

Predicted NMR Spectral Data:

Nucleus	Position	Expected Chemical Shift (ppm)	Expected Multiplicity	Key Couplings
$^1\text{H}$	$-\text{CH}_3$ (C3)	~1.5 - 1.8	Triplet (t)	$^3\text{JHF} \approx 18\text{-}22$ Hz
$^1\text{H}$	$-\text{CH}_2-$ (C1)	~3.2 - 3.5	Triplet (t)	$^3\text{JHF} \approx 12\text{-}16$ Hz
$^1\text{H}$	$-\text{NH}_3^+$	~8.0 - 9.0	Broad Singlet (br s)	Exchanges with $\text{D}_2\text{O}$
$^{13}\text{C}$	$-\text{CH}_3$ (C3)	~20 - 25	Triplet (t)	$^2\text{JCF} \approx 25\text{-}30$ Hz
$^{13}\text{C}$	$-\text{CH}_2-$ (C1)	~45 - 50	Triplet (t)	$^2\text{JCF} \approx 20\text{-}25$ Hz
$^{13}\text{C}$	$-\text{CF}_2-$ (C2)	~120 - 125	Triplet (t)	$^1\text{JCF} \approx 240\text{-}250$ Hz
$^{19}\text{F}$	$-\text{CF}_2-$ (C2)	~ -90 to -110	Quartet of Triplets (qt)	$^3\text{JFH} \approx 18\text{-}22$ Hz, $^3\text{JFH} \approx 12\text{-}16$ Hz

### Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh ~10-15 mg of **2,2-Difluoropropylamine hydrochloride** and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ).  $\text{D}_2\text{O}$  is excellent for observing H-F couplings but will exchange the amine protons.  $\text{DMSO-d}_6$  will allow observation of the amine protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
  - To confirm the  $-\text{NH}_3^+$  peak, add a drop of  $\text{D}_2\text{O}$  to the NMR tube, shake, and re-acquire the spectrum; the amine proton signal should disappear.
- $^{19}\text{F}$  NMR Acquisition:

- Acquire a proton-decoupled  $^{19}\text{F}$  spectrum. This provides a clean signal for chemical shift determination.
- Acquire a proton-coupled  $^{19}\text{F}$  spectrum to observe the coupling to the adjacent methyl and methylene protons, which is crucial for structural confirmation.[\[12\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon types ( $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CF}_2$ ). A longer acquisition time (e.g., 1024 scans or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .

## Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

Rationale for Experimental Choices:

- Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds like amine hydrochlorides, minimizing fragmentation and preserving the molecular ion.
- Positive Ion Mode: The amine is readily protonated, making it highly sensitive in positive ion mode. The expected ion is the free base  $[\text{M}+\text{H}]^+$ .

Protocol: HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
- Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (ESI-TOF) or Esi-Orbitrap mass spectrometer.
- Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of  $\text{m/z}$  50-500.
- Data Analysis:

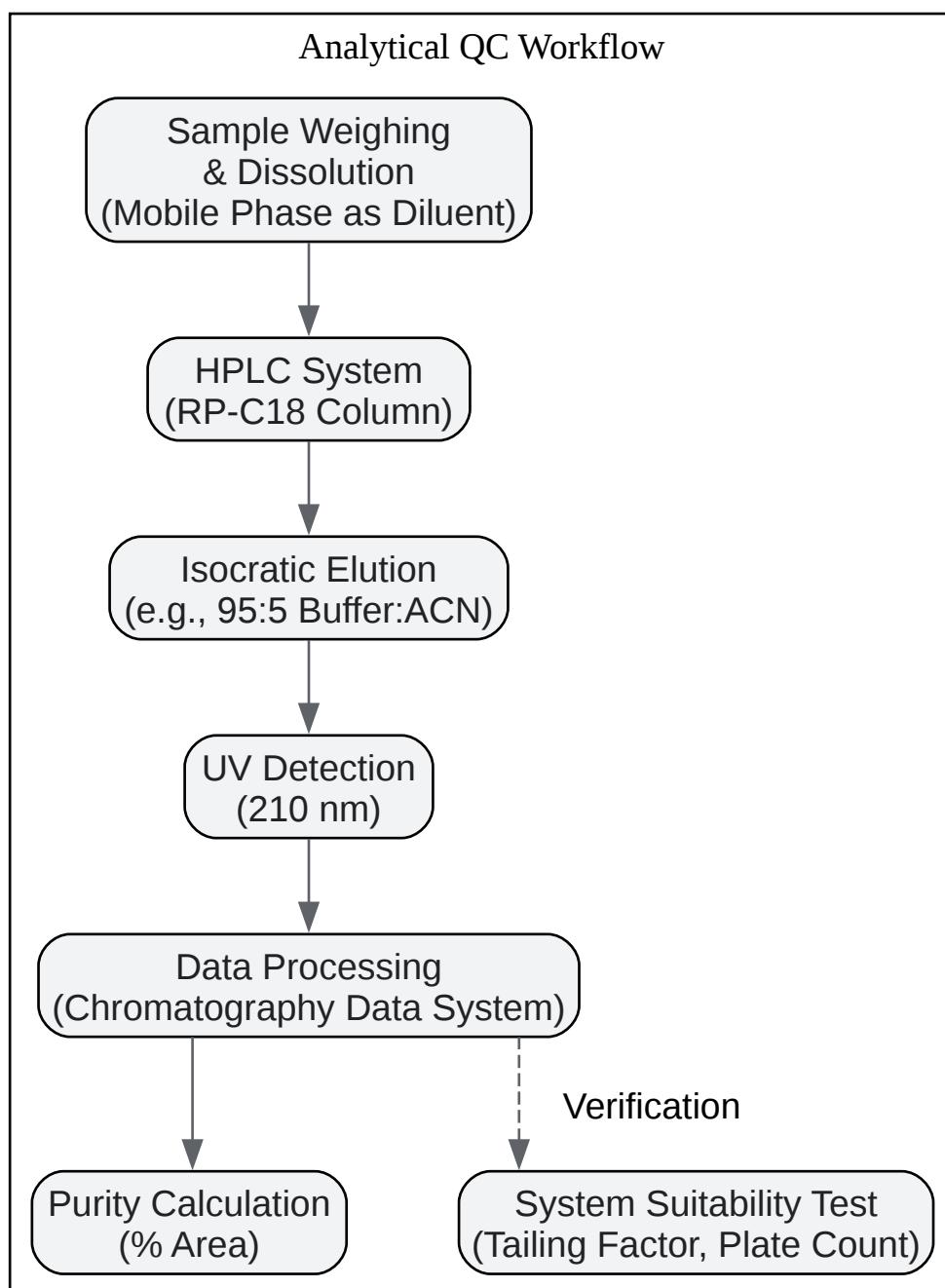
- Identify the peak corresponding to the protonated free base,  $[C_3H_7F_2N + H]^+$ .
- Expected Exact Mass: 96.0621.
- Calculated Exact Mass for  $[C_3H_8F_2N]^+$ : 96.0619.
- Compare the measured mass to the calculated mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

## High-Performance Liquid Chromatography (HPLC): Purity Determination

A validated stability-indicating HPLC method is required to determine the purity of the compound and identify any potential impurities.[\[13\]](#)

### Rationale for Method Design:

- Reversed-Phase (RP) Chromatography: While the compound is polar, a modern polar-embedded or polar-endcapped C18 column can provide sufficient retention.
- Mobile Phase: A buffered mobile phase is necessary to ensure consistent ionization state and peak shape for the amine. A low pH (e.g., pH 2.5-3.0) using a phosphate or formate buffer will ensure the amine is fully protonated. Acetonitrile is a common organic modifier.[\[14\]](#)
- UV Detection: The compound lacks a strong chromophore, so detection at a low wavelength (e.g., 205-215 nm) is necessary.[\[15\]](#) Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for universal detection.



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Caption: Standard HPLC workflow for purity analysis and quality control.

Protocol: RP-HPLC Method for Purity Analysis

- Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Elution: Isocratic, 95% A : 5% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.

- Standard and Sample Preparation:
  - Diluent: Mobile phase.
  - Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration = 0.1 mg/mL).
  - Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.
- Analysis and Calculation:
  - Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).[\[14\]](#)
  - Inject the sample solution in duplicate.
  - Calculate the purity by the area percent method:
    - % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

## Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

- Hazard Profile: **2,2-Difluoropropylamine hydrochloride** is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[4][16]</sup>
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.<sup>[7]</sup> It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.<sup>[6]</sup>

## Conclusion

**2,2-Difluoropropylamine hydrochloride** is a valuable chemical intermediate whose utility is predicated on its confirmed identity and purity. The analytical workflows detailed in this guide, integrating NMR, MS, and HPLC, provide a robust, self-validating framework for its complete characterization. By understanding the causality behind each analytical choice, researchers and drug development professionals can ensure the quality and integrity of this critical building block, thereby accelerating their research and development endeavors.

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- To cite this document: BenchChem. [2,2-Difluoropropylamine hydrochloride chemical structure and analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3415848#2-2-difluoropropylamine-hydrochloride-chemical-structure-and-analysis>]

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